

Application Notes and Protocols: 1-Methylimidazolidine-2-thione in Organometallic Synthesis

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Compound of Interest

Compound Name: 1-Methylimidazolidine-2-thione

Cat. No.: B080569

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Introduction

1-Methylimidazolidine-2-thione, also known as N-methyl-ethylenethiourea, is a versatile N-heterocyclic thione ligand that serves as a valuable precursor in the synthesis of a wide array of organometallic complexes. Its strong σ -donating properties, akin to those of N-heterocyclic carbenes (NHCs), allow it to form stable bonds with a variety of transition metals. The resulting metal complexes exhibit potential applications in catalysis, materials science, and medicinal chemistry, including as antimicrobial and anticancer agents.^{[1][2]} This document provides detailed application notes and experimental protocols for the use of **1-methylimidazolidine-2-thione** in the synthesis of organometallic compounds.

Properties of 1-Methylimidazolidine-2-thione

Property	Value
Chemical Formula	C ₄ H ₈ N ₂ S
Molar Mass	116.19 g/mol
Appearance	White to off-white crystalline powder
Melting Point	108-112 °C
Solubility	Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF)

General Considerations for Organometallic Synthesis

The synthesis of organometallic complexes using **1-methylimidazolidine-2-thione** typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand usually coordinates to the metal center through the sulfur atom, acting as a monodentate ligand.[3] However, depending on the metal and reaction conditions, other coordination modes might be possible. Reactions are often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the metal center or degradation of the ligand.

Experimental Protocols

Protocol 1: Synthesis of a Cobalt(II) Complex

This protocol is adapted from the synthesis of cobalt(II) nitrate complexes with **1-methylimidazolidine-2-thione**. [3]

Materials:

- **1-Methylimidazolidine-2-thione** (MImT)
- Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
- Absolute ethanol
- Diethyl ether

- Schlenk flask
- Magnetic stirrer and stir bar
- Inert atmosphere (nitrogen or argon)

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve **1-methylimidazolidine-2-thione** (4.0 mmol) in absolute ethanol (20 mL).
- In a separate flask, dissolve cobalt(II) nitrate hexahydrate (1.0 mmol) in absolute ethanol (10 mL).
- Slowly add the cobalt(II) nitrate solution to the stirred solution of **1-methylimidazolidine-2-thione** at room temperature.
- Stir the reaction mixture for 4 hours at room temperature. A precipitate may form during this time.
- If a precipitate has formed, collect the solid by filtration. If not, reduce the volume of the solvent under vacuum to induce precipitation.
- Wash the collected solid with a small amount of cold absolute ethanol and then with diethyl ether.
- Dry the product under vacuum.

Characterization: The resulting complex, likely --INVALID-LINK--₂, can be characterized by elemental analysis, infrared spectroscopy (IR), and magnetic susceptibility measurements.[3]

Expected Observations:

- A color change is expected upon mixing the reactants.
- Formation of a crystalline solid.

Protocol 2: General Procedure for the Synthesis of Palladium(II) Complexes (Adapted from NHC Chemistry)

While a specific protocol for **1-methylimidazolidine-2-thione** with palladium is not readily available, a general method adapted from the synthesis of palladium-N-heterocyclic carbene (NHC) complexes can be employed. This often involves a transmetalation step from a silver-thione complex.

Step 1: Synthesis of the Silver(I)-Thione Complex

- In a flask protected from light, dissolve **1-methylimidazolidine-2-thione** (1.0 mmol) in dichloromethane (10 mL).
- Add silver(I) oxide (Ag_2O) (0.5 mmol) to the solution.
- Stir the mixture at room temperature for 12-24 hours.
- Filter the reaction mixture through a pad of Celite to remove any unreacted silver oxide and other solids.
- Remove the solvent from the filtrate under reduced pressure to yield the silver(I)-thione complex.

Step 2: Transmetalation to Palladium(II)

- Dissolve the silver(I)-thione complex (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile (15 mL).
- Add a palladium(II) precursor, such as $[\text{PdCl}_2(\text{CH}_3\text{CN})_2]$ (0.5 mmol), to the solution.
- Stir the reaction mixture at room temperature for 4-12 hours. A precipitate of AgCl should form.
- Filter the mixture to remove the silver chloride precipitate.
- Remove the solvent from the filtrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical stoichiometries and characterization data for metal complexes of **1-methylimidazolidine-2-thione** (MImT) and related ligands.

Complex	Stoichiometry (Metal:Ligand)	Metal Center	Coordination Geometry (Predicted)	Key Spectroscopic Data	Reference
--INVALID-LINK-- ₂	1:4	Co(II)	Tetrahedral	IR: $\nu(\text{C}=\text{S})$ shift upon coordination	[3]
$[\text{Co}(\text{MImT})_2\text{Cl}_2]$	1:2	Co(II)	Tetrahedral	Magnetic moment consistent with high-spin Co(II)	[3]
$[\text{Zn}(\text{MImT})_2\text{Cl}_2]$	1:2	Zn(II)	Tetrahedral	[3]	
$[\text{Ni}(\text{MImT})_4]\text{Cl}_2$	1:4	Ni(II)	Tetragonal	[3]	

Potential Applications in Catalysis

While the catalytic applications of **1-methylimidazolidine-2-thione** complexes are not as extensively documented as their N-heterocyclic carbene (NHC) analogues, their structural similarities suggest potential in various catalytic transformations. The thione ligand can act as an ancillary or "spectator" ligand, stabilizing the metal center and modulating its reactivity.

Potential catalytic applications include:

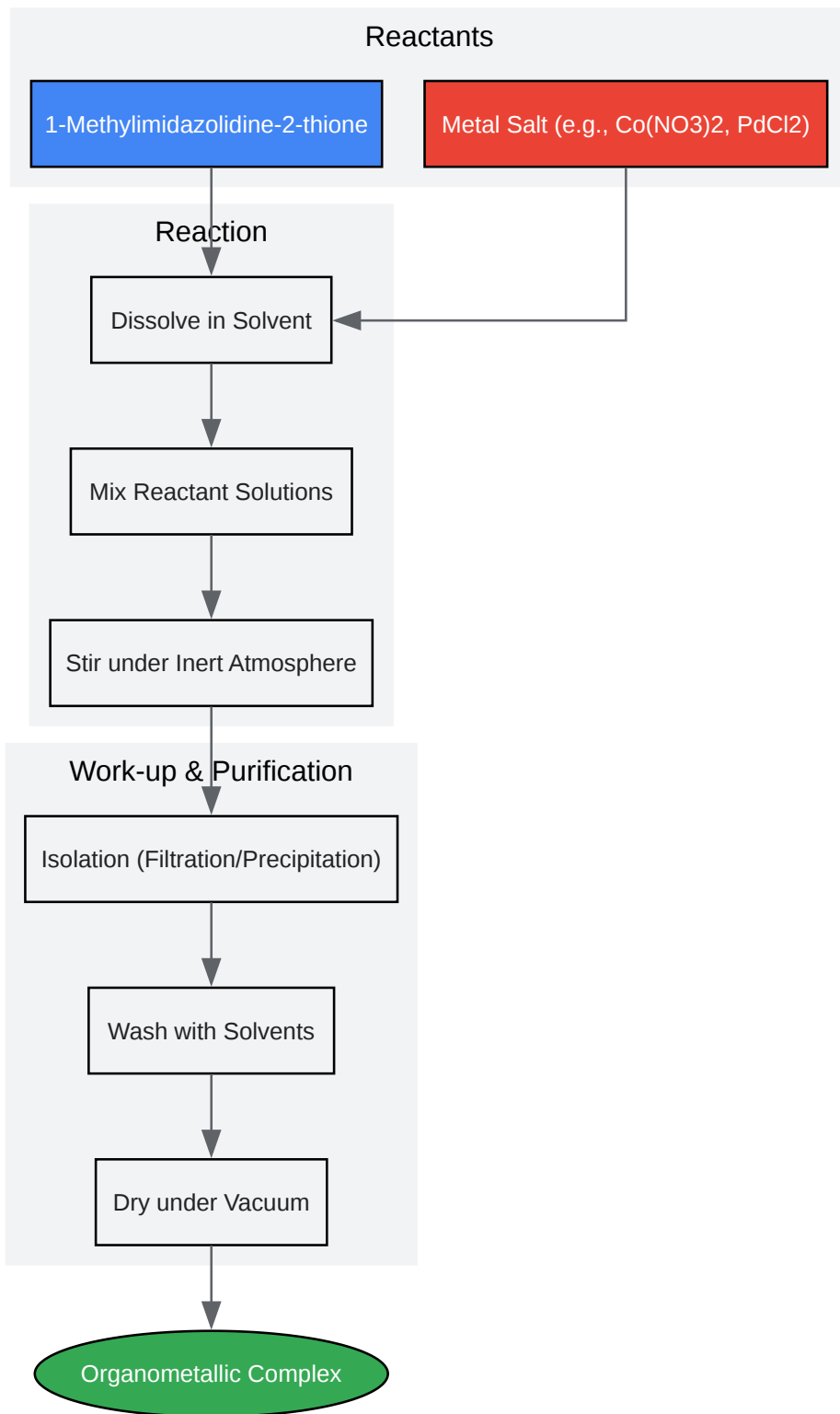
- **Cross-Coupling Reactions:** Palladium complexes bearing N-heterocyclic thione ligands could potentially catalyze Heck, Suzuki, and Sonogashira coupling reactions.[4]

- Oxidation Reactions: Water-soluble palladium(II) complexes with related NHC ligands have been used for the aerobic oxidation of alcohols.[5] Similar reactivity could be explored for thione-ligated complexes.
- Gold-Catalyzed Reactions: Gold(I) complexes with NHC ligands are active in hydroamination and hydration of alkynes.[6] The corresponding thione complexes are also promising candidates for such transformations.[7]
- Nickel-Catalyzed Reactions: Nickel complexes are known to catalyze a variety of reactions, including CO₂ fixation.[8][9] The electronic properties of the **1-methylimidazolidine-2-thione** ligand could be beneficial in such catalytic cycles.

Visualizing Reaction Pathways and Workflows

Synthesis of a Metal-Thione Complex

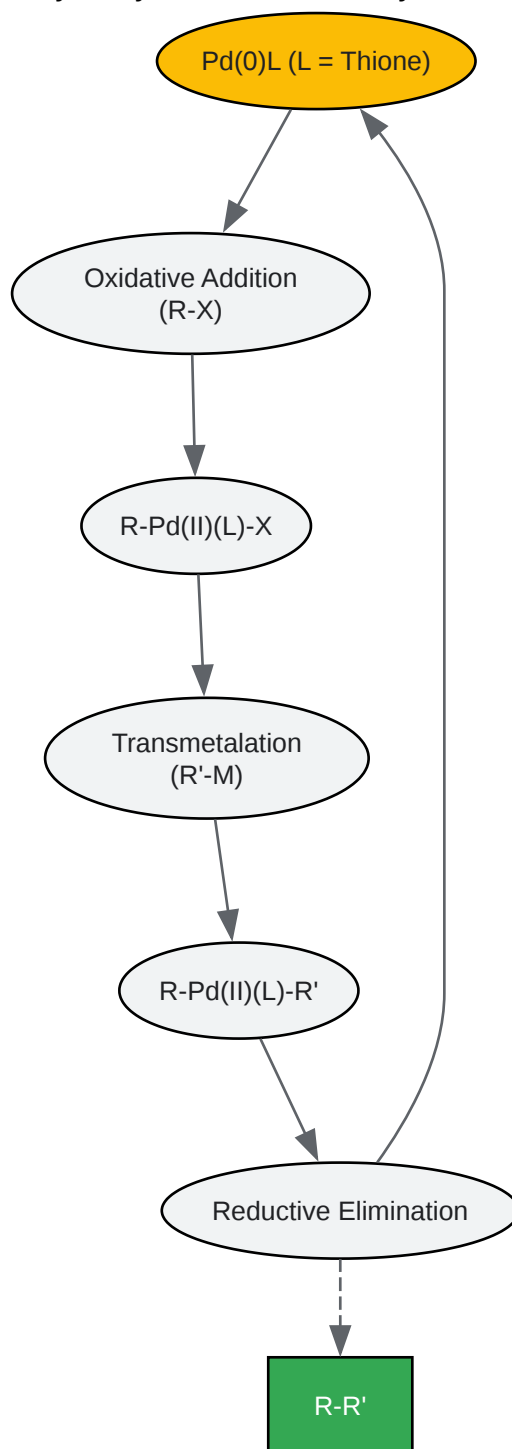
General Workflow for Metal-Thione Complex Synthesis

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Caption: General workflow for the synthesis of a metal complex with **1-methylimidazolidine-2-thione**.

Proposed Catalytic Cycle for a Cross-Coupling Reaction

Proposed Catalytic Cycle for a Pd-Catalyzed Cross-Coupling



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Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Conclusion

1-Methylimidazolidine-2-thione is a readily accessible and versatile ligand for the synthesis of a variety of organometallic complexes. While detailed protocols for its application are still emerging, the established chemistry of related N-heterocyclic carbenes provides a strong foundation for exploring the catalytic potential of these thione-based systems. The protocols and data presented here offer a starting point for researchers interested in leveraging this promising ligand in their synthetic endeavors. Further research into the catalytic activities of these complexes is warranted and expected to unveil novel and efficient catalytic systems.

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